
Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate hydrazide. This intermediate then undergoes cyclization with dimethylformamide dimethyl acetal (DMF-DMA) to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate is a complex organic compound featuring a dimethylamino group at the 5-position and a carboxylate group at the 3-position, contributing to its unique chemical properties. The molecular formula of this compound is C₇H₈N₄O₃ . It has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its diverse biological activities.
Potential Applications
Compounds containing the 1,2,4-oxadiazole structure are known for their broad spectrum of biological activities. this compound has been investigated for its potential as an antibacterial agent and exhibits significant activity against various pathogens. Additionally, derivatives of 1,2,4-oxadiazoles have shown promise as anticancer agents, with some compounds demonstrating efficacy in inhibiting tumor growth and proliferation.
Research indicates that derivatives of 1,2,4-oxadiazoles can interact with various biological targets. this compound may exhibit interactions with enzymes involved in metabolic pathways or receptors related to disease processes. Studies have shown that these compounds can inhibit key enzymes such as carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and other diseases.
Modified analogues of the 1,2,4-oxadiazole compound class can treat GI pathogens by attaching substituents that are predicted to reduce permeability in the GI tract .
Structural Similarity
This compound is unique due to its specific dimethylamino substitution at the 5-position of the oxadiazole ring. This substitution enhances its biological activity compared to other derivatives that may lack such functional groups. The presence of both dimethylamino and carboxylate functionalities also allows for diverse interactions within biological systems.
Several compounds share structural similarities with this compound:
Compound Name | Structure | Similarity Index |
---|---|---|
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | C₅H₇N₃O₃ | 0.89 |
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | C₆H₈N₂O₃ | 0.82 |
Ethyl 5-chloromethyl-1,2,4-oxadiazole-3-carboxylate | C₆H₇ClN₂O₃ | Unique |
Rhodiasolv PolarClean
Mechanism of Action
The mechanism of action of Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate: This compound shares a similar structure but contains a thiophene ring instead of an oxadiazole ring
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound has a similar dimethylamino group but differs in its overall structure and functional groups.
Uniqueness
Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered oxadiazole ring with a dimethylamino group at the 5-position and a carboxylate group at the 3-position. Its molecular formula is C₇H₈N₄O₃. The unique structural characteristics contribute to its potential interactions with various biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. This compound has been shown to bind to enzymes and receptors, altering their activity and leading to various biological effects. Notably, it has demonstrated interactions with:
- Enzymes : Inhibition of carbonic anhydrases and histone deacetylases, which are critical in cancer progression.
- Receptors : Potential modulation of pathways involved in tumor growth and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against various pathogens. Its broad-spectrum efficacy makes it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : this compound has been tested against multiple cancer cell lines. It showed promising results in inhibiting cell proliferation with IC50 values comparable to established anticancer drugs .
These findings suggest that the compound could inhibit tumor growth effectively across different cancer types.
Study on Anticancer Efficacy
A notable study evaluated the efficacy of this compound against various cancer cell lines including leukemia and breast cancer models. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, showcasing its potential as an anticancer therapeutic agent .
Structural Analogues and Their Activities
Comparative studies with structurally similar compounds have also been conducted to assess the unique contributions of the dimethylamino group in enhancing biological activity. These studies often reveal that modifications at the oxadiazole ring can lead to variations in potency and selectivity against target enzymes .
Properties
IUPAC Name |
ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-4-12-6(11)5-8-7(10(2)3)13-9-5/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYXSBNXDQVTEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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